molecular formula C11H24N2 B13255134 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine

Cat. No.: B13255134
M. Wt: 184.32 g/mol
InChI Key: PXMCWOVVWAQFBB-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically include:

    Reagents: Olefins and nitroarenes

    Catalysts: Transition metal catalysts

    Solvents: Organic solvents such as toluene or dichloromethane

    Temperature: Elevated temperatures (e.g., 80-120°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroamination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine is unique due to its hindered amine structure, which provides steric hindrance and influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the development of drug candidates and other specialized applications in chemistry and industry.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C11H24N2/c1-5-11(9(2)3)12-10-6-7-13(4)8-10/h9-12H,5-8H2,1-4H3

InChI Key

PXMCWOVVWAQFBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1CCN(C1)C

Origin of Product

United States

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